molecular formula C12H11Cl2N3O B12589891 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine CAS No. 642085-80-1

5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine

Cat. No.: B12589891
CAS No.: 642085-80-1
M. Wt: 284.14 g/mol
InChI Key: BOYPKKZWNHUMFP-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a methoxy group linked to a 2,6-dichlorophenyl moiety and an N-methylamine group. The compound’s physicochemical properties, such as moderate lipophilicity from the dichlorophenyl and methoxy groups, may influence its bioavailability and target interactions.

Properties

CAS No.

642085-80-1

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methoxy]-N-methylpyrazin-2-amine

InChI

InChI=1S/C12H11Cl2N3O/c1-15-11-5-17-12(6-16-11)18-7-8-9(13)3-2-4-10(8)14/h2-6H,7H2,1H3,(H,15,16)

InChI Key

BOYPKKZWNHUMFP-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=N1)OCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine typically involves the following steps:

    Formation of the Dichlorophenyl Methoxy Intermediate: The starting material, 2,6-dichlorophenol, is reacted with a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate to form 2,6-dichlorophenyl methoxy compound.

    Coupling with Pyrazine Derivative: The intermediate is then coupled with a pyrazine derivative, such as 2-chloropyrazine, under basic conditions to form the desired product.

    N-Methylation: The final step involves the methylation of the pyrazine nitrogen using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine with analogous compounds from the evidence, focusing on structural features, functional groups, and inferred biological implications:

Compound Name Core Structure Key Substituents Molecular Weight Reported Applications CAS/Reference
This compound (Target) Pyrazine Methoxy-dichlorophenyl, N-methylamine ~314.16 g/mol† Hypothetical: Enzyme inhibition N/A
Ethyl 2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazole-5-carboxylate Thiadiazole Sulfur-linked dichlorophenyl, ethyl ester ~393.28 g/mol Research: PIEZO1 channel modulation N/A
2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazol-5-amine Thiadiazole Sulfur-linked dichlorophenyl, amine ~322.23 g/mol Research: PIEZO1 channel modulation N/A
Clonidine Hydrochloride (2,6-Dichloro-N-2-imidazolidinylidenebenzenamine) Imidazolidine Dichlorophenyl, imidazolidine 266.56 g/mol Approved: Antihypertensive (α2-agonist) 4205-91-8
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid Isoxazole Dichlorophenyl, methyl, carboxylic acid 272.08 g/mol Research: Enzyme inhibition (e.g., COX) 3919-76-4
N-[2-(2-Methoxyphenoxy)ethyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide Pyrazolo-pyrazine Methoxyphenoxyethyl, carboxamide ~370.38 g/mol† Hypothetical: Kinase inhibition AKOS037648314

†Calculated based on molecular formula.

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s pyrazine core contrasts with thiadiazole (compounds in ), imidazolidine (Clonidine), and isoxazole ().

Substituent Effects :

  • The methoxy-dichlorophenyl group in the target compound differs from sulfur-linked dichlorophenyl groups in thiadiazole derivatives. Methoxy groups enhance lipophilicity compared to sulfurs, which may improve membrane permeability.
  • N-methylamine vs. carboxylic acid (): The former is basic and may participate in hydrogen bonding, while the latter’s acidity could limit cellular uptake.

Biological Implications: Clonidine’s α2-adrenergic agonist activity highlights the dichlorophenyl group’s role in receptor targeting. The target compound’s pyrazine core may shift selectivity toward non-adrenergic targets (e.g., kinases, ion channels). Thiadiazole derivatives in modulate PIEZO1 channels, suggesting dichlorophenyl-substituted heterocycles may broadly influence mechanosensitive pathways.

Synthetic Complexity :

  • Thiadiazole derivatives require multi-step synthesis under inert atmospheres (e.g., N2), whereas pyrazine-based compounds (e.g., the target) may involve milder conditions due to fewer reactive intermediates.

Research Findings and Limitations

  • Clonidine is clinically validated, but its structural dissimilarity to the target compound limits direct comparisons.
  • Thiadiazole derivatives demonstrate the dichlorophenyl group’s versatility in channel modulation, though sulfur linkages may introduce metabolic instability compared to methoxy groups.

Data Gaps:

  • No direct pharmacological data for the target compound are available in the evidence.
  • Limited solubility, stability, or toxicity profiles for pyrazine analogs (e.g., ).

Biological Activity

5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine, with the CAS number 642085-80-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C12H11Cl2N3OC_{12}H_{11}Cl_2N_3O with a molecular weight of 284.14 g/mol. Key physical properties include:

PropertyValue
Molecular FormulaC₁₂H₁₁Cl₂N₃O
Molecular Weight284.14 g/mol
LogP3.477
PSA (Polar Surface Area)47.04 Ų

The biological activity of this compound can be attributed to its interactions at the molecular level, particularly in inhibiting specific enzyme pathways and modulating receptor activities. Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have demonstrated that pyrazine derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, which could be explored further through in vitro assays.

Anticancer Properties

Research on pyrazine derivatives has indicated potential anticancer activity. For example, studies suggest that certain pyrazine compounds can inhibit cancer cell proliferation and induce apoptosis in malignant cells. The mechanism may involve the modulation of signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

Anti-inflammatory activity is another area of interest for this compound. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandins through various biochemical pathways.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have been conducted to evaluate the antimicrobial efficacy of pyrazine derivatives against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth.
  • Anticancer Research : A study focusing on a series of pyrazine derivatives demonstrated their ability to induce apoptosis in cancer cell lines through activation of caspases and modulation of the Bcl-2 family proteins.
  • Anti-inflammatory Mechanism : Research has shown that similar compounds can downregulate the expression of COX-2 and iNOS in activated macrophages, suggesting a potential therapeutic application in treating inflammatory diseases.

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